Ro 28-1675

概要

説明

Ro 28-1675は、グルコース代謝において重要な役割を果たす酵素であるグルコキナーゼの強力なアロステリック活性化剤です。 この化合物は、グルコキナーゼ活性を高める能力により、グルコース利用を改善し、血糖値を低下させるため、2型糖尿病の研究および治療に大きな可能性を示しています .

準備方法

合成経路と反応条件

Ro 28-1675の合成は、チアゾリルプロパンアミド構造のコアを調製することから始まる、いくつかのステップを伴います。主なステップには以下が含まれます。

チアゾール環の形成: これは通常、チオアミドとハロケトンを含む環化反応によって達成されます。

アミド化: 次に、チアゾール中間体を適切なアミンでアミド化して、チアゾリルプロパンアミドコアを形成します。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれ、以下が含まれます。

温度制御: 反応中の最適温度を維持して、高い変換率を確保します。

精製: 結晶化やクロマトグラフィーなどの技術を使用して、最終生成物を精製します。

化学反応の分析

反応の種類

Ro 28-1675は、主に以下の種類の反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成する可能性があります。

還元: 特に還元剤の存在下で、還元反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主な生成物

これらの反応から形成される主な生成物には、this compoundのさまざまな誘導体が含まれ、それぞれ潜在的に異なる生物活性と特性を持っています .

科学研究への応用

This compoundは、以下を含む、幅広い科学研究への応用を持っています。

化学: グルコキナーゼ活性と調節を研究するためのツール化合物として使用されます。

生物学: 細胞および動物モデルにおけるグルコース代謝とインスリン分泌に対するその影響について調査されています。

医学: 2型糖尿病の治療のための潜在的な治療薬として調査されています。

科学的研究の応用

In Vivo Studies

In animal models, Ro 28-1675 has shown promising results. For instance, administration of the compound at a dose of 50 mg/kg to male C57BL/6J mice resulted in:

- A statistically significant reduction in fasting glucose levels.

- Improved glucose tolerance compared to control groups .

These findings suggest that this compound may effectively manage hyperglycemia and enhance insulin sensitivity.

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound possesses favorable properties such as lower clearance rates and higher oral bioavailability when compared to other glucokinase activators. This suggests that the compound may be well-suited for oral administration in therapeutic settings .

Type 2 Diabetes Treatment

This compound is currently being investigated for its potential use in treating Type 2 diabetes. The activation of glucokinase could lead to improved glycemic control, making it a candidate for further clinical trials aimed at evaluating its efficacy and safety in humans .

Potential Side Effects

While this compound has shown efficacy in reducing glucose levels, it is important to note that hypoglycemia was observed at higher doses (400 mg). This highlights the need for careful dose management in potential therapeutic applications .

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other glucokinase activators reveals distinct advantages:

| Compound | IC50 (µM) | Oral Bioavailability | Key Findings |

|---|---|---|---|

| This compound | 0.24 | High | Significant reduction in fasting glucose levels |

| Ro 28-0450 | Varies | Moderate | Less potent than this compound |

| Other GKAs | Varies | Low to Moderate | Variable effects on glucose metabolism |

This table illustrates that this compound stands out as a potent and effective option among glucokinase activators.

作用機序

Ro 28-1675は、グルコキナーゼの別部位に結合することによってその効果を発揮し、これにより酵素のグルコースに対する親和性が高まり、その触媒活性が増強されます。これにより、グルコース利用が改善され、血糖値が低下します。 この化合物は、肝細胞におけるグルコキナーゼの核から細胞質への移行を促進し、その活性をさらに高めます .

類似化合物の比較

This compoundは、その高い効力と選択性により、グルコキナーゼ活性化剤の中でユニークです。類似の化合物には以下が含まれます。

GKA50: 同様の作用機序を持つ別の強力なグルコキナーゼ活性化剤。

PF-04937319: 異なる薬物動態特性を持つグルコキナーゼ活性化剤。

AZD1656: 2型糖尿病の臨床試験における有効性が知られています

This compoundは、さまざまな動物モデルにおける血糖値を低下させる際の優れた経口バイオアベイラビリティと有効性により、際立っています .

類似化合物との比較

Ro 28-1675 is unique among glucokinase activators due to its high potency and selectivity. Similar compounds include:

GKA50: Another potent glucokinase activator with similar mechanisms of action.

PF-04937319: A glucokinase activator with distinct pharmacokinetic properties.

AZD1656: Known for its efficacy in clinical trials for type 2 diabetes

This compound stands out due to its superior oral bioavailability and efficacy in lowering blood glucose levels in various animal models .

生物活性

Ro 28-1675 is a small-molecule glucokinase activator (GKA) that has garnered attention for its potential therapeutic applications in managing diabetes mellitus, particularly type 2 diabetes (T2D). This compound enhances the activity of glucokinase, a key enzyme in glucose metabolism, thereby promoting insulin secretion and improving glucose homeostasis.

This compound functions by increasing the affinity of glucokinase for glucose, which enhances its catalytic activity. This mechanism is crucial for the regulation of blood sugar levels, as glucokinase plays a pivotal role in the pancreatic beta cells and liver. The activation leads to increased glycolysis and glycogen synthesis, contributing to lower blood glucose levels.

Key Biological Activities

- Insulin Secretion : this compound has been shown to stimulate insulin release from pancreatic islets in response to elevated glucose levels. This effect is particularly significant in isolated rat pancreatic islets, where it enhances glucose-stimulated insulin secretion .

- Glucose Uptake : The compound promotes glucose uptake in hepatocytes, further aiding in the reduction of hyperglycemia observed in diabetic models .

- Beta-cell Proliferation : Studies indicate that this compound not only improves insulin secretion but also stimulates beta-cell proliferation, which is beneficial for maintaining adequate insulin production in T2D .

Efficacy in Animal Models

Numerous studies have demonstrated the efficacy of this compound in various rodent models:

- Diabetes Prevention : Chronic administration of this compound has been shown to prevent the onset of hyperglycemia in diet-induced obese mice, indicating its potential as a preventive treatment for T2D .

- Restoration of Glucose Pulsatility : In db/db mice, a model for diabetes, treatment with this compound helped restore normal glucose sensing and pulsatile insulin release, which are often disrupted in diabetic conditions .

Case Studies

- Study on db/db Mice : In a study involving db/db mice treated with this compound, researchers observed significant improvements in insulin secretion correlated with enhanced intracellular calcium oscillations. This suggests that this compound can effectively restore normal physiological responses in diabetic models .

- Impact on Glucose Metabolism : A detailed examination revealed that this compound not only lowers blood glucose levels but also positively affects lipid profiles and hepatic function over long-term use, although some studies noted potential risks such as hypoglycemia and dyslipidemia associated with chronic GKA use .

Table 1: Summary of Biological Activities of this compound

Table 2: Efficacy Results from Animal Studies

| Study Type | Model | Treatment Duration | Key Findings |

|---|---|---|---|

| Insulin Secretion Study | db/db Mice | Overnight | Increased insulin secretion and calcium oscillations |

| Long-term Efficacy Study | Diet-Induced Obese Mice | Chronic | Prevented hyperglycemia; improved metabolic profiles |

特性

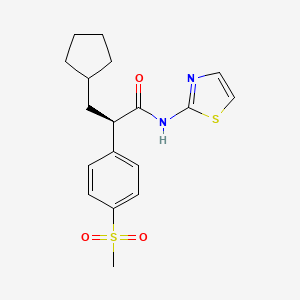

IUPAC Name |

(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQSWPCDHDQINX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。